Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate
Description
Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 4 and a carbamoyl group linked to a 4-methoxyphenyl moiety at position 3. The pyrimidine ring is further conjugated to a piperazine ring via position 2, which is esterified with an ethyl carboxylate group. This structure combines key pharmacophoric elements: the pyrimidine scaffold is often associated with kinase inhibition or nucleic acid mimicry, while the piperazine-carboxylate moiety enhances solubility and modulates pharmacokinetics .
Properties
IUPAC Name |
ethyl 4-[4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c1-3-29-19(27)25-10-8-24(9-11-25)18-21-12-15(16(20)23-18)17(26)22-13-4-6-14(28-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,22,26)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECHPRMGBPJULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
Antitumor Activity
Preliminary studies suggest that Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate exhibits promising antitumor activity. Research indicates that it may inhibit specific enzymes involved in nucleic acid metabolism, which are crucial for cancer cell proliferation. The compound's structural features allow it to interact with targets that are often dysregulated in cancerous tissues, making it a candidate for further investigation in cancer therapy.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymatic pathways. Its ability to modulate enzyme activity could lead to therapeutic applications in diseases where these enzymes play a critical role. For instance, studies have shown that structurally related compounds can affect kinases and phosphatases, which are pivotal in cellular signaling pathways.
Interaction with Biological Macromolecules
Understanding the interactions of this compound with biological macromolecules is essential for elucidating its pharmacodynamics. Initial data suggest that it may bind to proteins involved in metabolic processes, influencing their activity and stability. This aspect is crucial for developing drugs that target specific pathways in disease states.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process requires careful control of reaction conditions to ensure high yields and purity.
Case Studies and Research Findings
Several case studies have explored the applications of this compound:
- Anticancer Research : A study investigating the compound's effects on cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations, indicating its potential as a therapeutic agent.
- Enzyme Interaction Studies : Research focused on the compound's interaction with specific kinases revealed competitive inhibition patterns, suggesting its utility in drug development targeting kinase-related diseases.
- Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicated favorable absorption characteristics, positioning the compound as a viable candidate for further clinical evaluation.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxylate Moieties
The piperazine-carboxylate group is a common feature in several analogues, but variations in substituents and core heterocycles lead to divergent properties:
Key Observations :
- Heterocyclic Core : Quinazoline-based analogues () exhibit distinct electronic profiles compared to pyrimidines, influencing target selectivity .
Substituent Variations on the Carbamoyl Group
The 4-methoxyphenyl carbamoyl group in the target compound is contrasted with other aryl and aliphatic substituents:
Key Observations :
- Aromatic vs. Aliphatic : Aromatic carbamoyl groups (e.g., 4-methoxyphenyl) favor target binding through π-π interactions, while aliphatic groups (e.g., methoxy(methyl)) prioritize solubility .
- Electron-Withdrawing Groups : Fluorinated aryl substituents () enhance metabolic stability but may reduce aqueous solubility .
Biological Activity
Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1251684-77-1 |
| Molecular Formula | C19H24N6O4 |
| Molecular Weight | 400.4 g/mol |
This compound contains a piperazine moiety, which is a common structural feature in various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have been shown to inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can potentially lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
- Dihydrofolate Reductase (DHFR) Inhibition : Compounds with structural similarities have demonstrated inhibitory effects on DHFR, an enzyme involved in folate metabolism and DNA synthesis. This suggests potential applications in cancer therapy, where DHFR inhibitors are used to impede tumor growth .
- Kinase Inhibition : Research indicates that related piperazine compounds exhibit selective inhibition of certain kinases involved in cancer pathways. This selectivity can lead to reduced side effects compared to non-selective kinase inhibitors .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Case Study: Acetylcholinesterase Inhibition
A study conducted by Varadaraju et al. (2013) demonstrated that piperazine derivatives effectively bind to the active sites of acetylcholinesterase, leading to significant inhibition. The binding interactions were characterized by molecular docking studies, revealing critical hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex .
Case Study: Anticancer Activity
In another study focusing on the anticancer properties of pyrimidine derivatives, compounds similar to this compound were shown to induce apoptosis in cancer cell lines through the modulation of kinase pathways . This highlights the potential for developing targeted therapies using this compound.
Therapeutic Implications
The multifaceted biological activities of this compound suggest its potential utility in various therapeutic areas:
- Neurological Disorders : Its ability to inhibit acetylcholinesterase positions it as a candidate for treating Alzheimer's disease and other cognitive disorders.
- Cancer Treatment : The inhibition of key enzymes involved in cell proliferation and survival pathways indicates its potential as an anticancer agent.
- Infectious Diseases : Given the structural similarities with known antimicrobial agents, further exploration could reveal efficacy against certain pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
